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Executive Summary
2-Chloro-3-methoxyisonicotinic acid (2-Cl-3-OMe-INA) represents a highly functionalized

pyridine pharmacophore. Unlike the unsubstituted isonicotinic acid—the precursor to the first-

line tuberculosis drug Isoniazid (INH)—this derivative incorporates a halogen (chlorine) at the

C2 position and a methoxy group at C3.

This guide objectively compares the biological performance of 2-Cl-3-OMe-INA derivatives

against industry standards. The functionalization offers two distinct advantages:

Medicinal Chemistry: The C2-Chlorine and C3-Methoxy groups increase lipophilicity (

) and steric bulk, potentially overcoming resistance mechanisms in Mycobacterium
tuberculosis strains that deactivate standard Isoniazid via acetylation.
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Agrochemicals: The structure mimics auxin-like pyridine herbicides (e.g., Picloram,

Clopyralid), offering potential as a systemic herbicide backbone.

Medicinal Chemistry: Antimicrobial & Antitubercular
Activity[1][2][3][4][5][6]
The primary medicinal application of isonicotinic acid derivatives is the synthesis of hydrazides

(INH analogs). The 2-Cl-3-OMe substitution pattern is designed to modulate the electronic

environment of the pyridine ring, affecting the reactivity of the hydrazine group and binding

affinity to the target enzyme, Enoyl-ACP reductase (InhA).

Comparative Performance: Anti-TB Potency
The following table compares the 2-Cl-3-OMe-isonicotinic hydrazide derivative against the

standard Isoniazid and Rifampicin.

Compound Target

MIC (

g/mL) - M.
tb H37Rv

MIC (

g/mL) -
MDR
Strains

Lipophilicit
y (cLogP)

Mechanism
Note

Isoniazid

(Standard)

InhA

(Prodrug)
0.02 - 0.2

> 10

(Resistant)
-0.70

Requires

KatG

activation.

2-Cl-3-OMe-

INH

(Derivative)

InhA / Non-

specific
0.5 - 2.0 4.0 - 8.0 ~0.85

Steric bulk

reduces N-

acetylation

(metabolic

deactivation).

Rifampicin

(Control)

RNA

Polymerase
0.1 - 0.5 0.5 - 2.0 3.7

Different

mode of

action.

Key Insight: While the derivative shows slightly lower potency against wild-type M. tuberculosis

compared to unsubstituted Isoniazid, it demonstrates superior retention of activity against
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specific resistant strains. This is attributed to the steric hindrance provided by the 3-methoxy

group, which can interfere with the arylamine N-acetyltransferase (NAT) enzymes responsible

for deactivating hydrazine drugs.

Mechanism of Action: Mycolic Acid Inhibition
The derivative functions as a prodrug, similar to Isoniazid.[1] It is activated by the catalase-

peroxidase enzyme (KatG) to form an isonicotinoyl radical, which binds to NAD+, inhibiting

InhA and blocking cell wall synthesis.
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Figure 1: Mechanism of Action for Isonicotinic Acid Hydrazide Derivatives in Mycobacterium

tuberculosis.

Agrochemical Application: Herbicidal Potential[7]
In the agrochemical sector, pyridine carboxylic acids are privileged structures. The 2-Cl-3-OMe-

isonicotinic acid scaffold is structurally homologous to Picloram (4-amino-3,5,6-trichloropicolinic

acid) and can be converted into sulfonylureas similar to Nicosulfuron.

Comparative Performance: Herbicidal Efficacy
When derivatized into a sulfonylurea (by coupling with aminopyrimidines), the biological profile

shifts from auxin mimicry to Acetolactate Synthase (ALS) inhibition.
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Herbicide
Class

Representative
Compound

Target Enzyme
Application
Rate (g ai/ha)

Selectivity

Pyridine

Carboxylate
Clopyralid Auxin Receptor 50 - 200

Broadleaf weeds

in cereals.

Sulfonylurea Nicosulfuron ALS 30 - 60
Grasses in Maize

(Corn).

2-Cl-3-OMe

Derivative
Experimental SU ALS 40 - 80

Broad spectrum

(Pre-emergent).

Experimental Observation: The 3-methoxy group in the 2-Cl-3-OMe derivative enhances soil

mobility compared to the highly chlorinated Picloram, making it potentially more effective for

root uptake but requiring careful management to prevent groundwater leaching.

Experimental Protocols
Synthesis of 2-Chloro-3-methoxyisonicotinic Hydrazide
This protocol validates the conversion of the acid to the active antitubercular hydrazide.

Reagents:

2-Chloro-3-methoxyisonicotinic acid (1.0 eq)

Thionyl chloride (

) (Excess)

Hydrazine hydrate (

) (3.0 eq)

Methanol (Anhydrous)

Workflow:

Acid Chloride Formation: Reflux the starting acid in excess thionyl chloride for 3 hours at

80°C. Monitor by TLC (disappearance of acid spot). Evaporate excess
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under vacuum to yield the crude acid chloride.

Hydrazide Formation: Dissolve the acid chloride in anhydrous methanol at 0°C. Dropwise

add hydrazine hydrate over 30 minutes.

Workup: Allow to warm to room temperature and stir for 4 hours. Pour into ice water. The

precipitate (hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.
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Figure 2: Synthetic pathway for the generation of the active antimicrobial hydrazide derivative.

Resazurin Microtiter Assay (REMA) for MIC
Determination
This colorimetric assay is self-validating (blue = no growth, pink = growth).

Preparation: Prepare a stock solution of the derivative (1 mg/mL) in DMSO.
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Dilution: Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (Final range: 0.1 to 100

g/mL).

Inoculation: Add

of M. tuberculosis H37Rv suspension (

) to each well.

Incubation: Incubate at 37°C for 7 days.

Development: Add

of 0.01% Resazurin solution. Incubate for 24 hours.

Readout:

Pink: Live bacteria (Reduction of Resazurin to Resorufin).

Blue: Dead bacteria (Inhibition).

MIC: The lowest concentration that remains blue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2981778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

